molecular formula C10H7N3O2 B12917752 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 88458-43-9

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12917752
CAS No.: 88458-43-9
M. Wt: 201.18 g/mol
InChI Key: OFBKQJGMXJLSKF-UHFFFAOYSA-N
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Description

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both an indole and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to partially or fully reduced indole derivatives.

Scientific Research Applications

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interaction with various molecular targets. For instance, it may inhibit enzymes or bind to specific receptors, disrupting normal cellular processes. The exact pathways can vary depending on the biological context and the specific activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the indole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound in research and development.

Properties

CAS No.

88458-43-9

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

5-(3H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H7N3O2/c14-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,13,14)

InChI Key

OFBKQJGMXJLSKF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C1C3=NNC(=O)O3

Origin of Product

United States

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